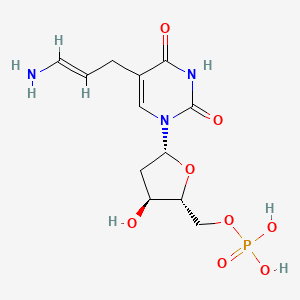
4-(1H-imidazol-5-yl)-2-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Imidazol-4-yl)-2-methoxyaniline is a heterocyclic aromatic amine that contains both an imidazole ring and a methoxy group attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for 4-(1H-Imidazol-4-yl)-2-methoxyaniline are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
4-(1H-Imidazol-4-yl)-2-methoxyaniline can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives.
科学研究应用
4-(1H-Imidazol-4-yl)-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is explored for its use in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of 4-(1H-Imidazol-4-yl)-2-methoxyaniline involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The methoxy and aniline groups can also interact with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1-(4-Hydroxyphenyl)imidazole: Contains a hydroxy group instead of a methoxy group.
4,5-Diphenyl-1H-imidazole: Lacks the methoxy and aniline groups but has additional phenyl groups.
2-(4-Substituted phenoxy)quinoline: Contains a quinoline ring instead of an imidazole ring.
Uniqueness
4-(1H-Imidazol-4-yl)-2-methoxyaniline is unique due to the presence of both the methoxy and aniline groups attached to the imidazole ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
89250-12-4 |
|---|---|
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC 名称 |
4-(1H-imidazol-5-yl)-2-methoxyaniline |
InChI |
InChI=1S/C10H11N3O/c1-14-10-4-7(2-3-8(10)11)9-5-12-6-13-9/h2-6H,11H2,1H3,(H,12,13) |
InChI 键 |
HVFVEOFCQYTDIV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CN=CN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
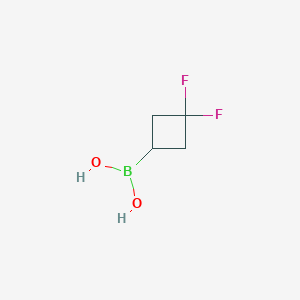
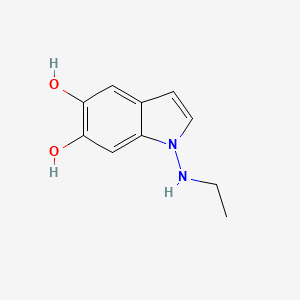
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)
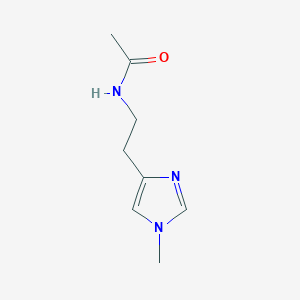
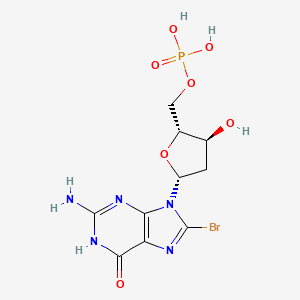
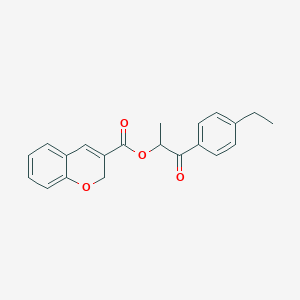
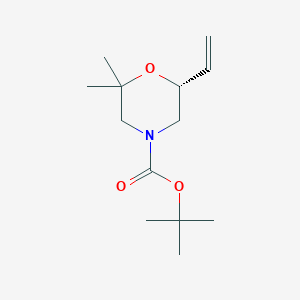
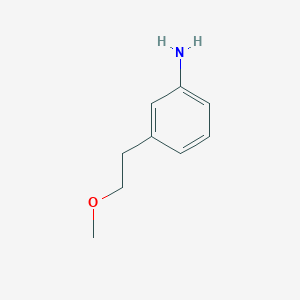
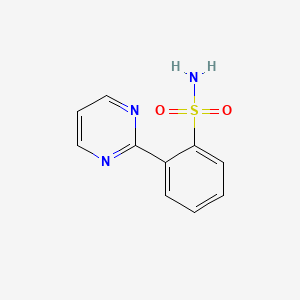
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)
![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
![6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12933556.png)
